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molecular formula C11H10BrNO2 B1275202 ethyl 3-bromo-1H-indole-2-carboxylate CAS No. 91348-45-7

ethyl 3-bromo-1H-indole-2-carboxylate

Cat. No. B1275202
M. Wt: 268.11 g/mol
InChI Key: DRJWEOYWZOGNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853209B2

Procedure details

A mixture of ethyl-2-indole carboxylate (1.89 g) and N-bromosuccinimide (1.77 g) in THF (30 mL) was stirred at room temperature for 1 hour. The mixture was poured into water (150 mL) and filtered. The filtrate was washed with THF, dried under vacuum at 60° C., and recrystallized from ethyl acetate/hexanes.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:5])[CH3:2].[Br:15]N1C(=O)CCC1=O.O>C1COCC1>[Br:15][C:14]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:6]=1[C:4]([O:3][CH2:1][CH3:2])=[O:5]

Inputs

Step One
Name
Quantity
1.89 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=CC=C2C1
Name
Quantity
1.77 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with THF
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C.
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=C(NC2=CC=CC=C12)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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